molecular formula C16H15ClN2O2 B14419953 N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide CAS No. 82211-52-7

N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B14419953
CAS No.: 82211-52-7
M. Wt: 302.75 g/mol
InChI Key: SDQHSELMPRKHFH-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a chloro and a methylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-chloro-2-(2-methylpropanoyl)aniline with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature of around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridine derivative with a carboxamide group at the 3-position.

    Isonicotinamide: A pyridine derivative with a carboxamide group at the 4-position.

    Picolinamide: A pyridine derivative with a carboxamide group at the 2-position.

Uniqueness

N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is unique due to the presence of both a chloro and a methylpropanoyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

82211-52-7

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[4-chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H15ClN2O2/c1-10(2)15(20)13-9-12(17)3-4-14(13)19-16(21)11-5-7-18-8-6-11/h3-10H,1-2H3,(H,19,21)

InChI Key

SDQHSELMPRKHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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